molecular formula C15H10F2N2O2S B5169681 N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide

Katalognummer: B5169681
Molekulargewicht: 320.3 g/mol
InChI-Schlüssel: QYYVIKGTJYBQHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide is a benzothiazole-derived acetamide compound characterized by a 6-fluoro substitution on the benzothiazole core and a 4-fluorophenoxy group attached via an acetamide linker. Benzothiazoles are heterocyclic scaffolds renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties . The fluorinated substituents in this compound likely enhance its pharmacokinetic profile by improving lipophilicity and metabolic stability, which are critical for blood-brain barrier penetration in neurological applications .

Eigenschaften

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O2S/c16-9-1-4-11(5-2-9)21-8-14(20)19-15-18-12-6-3-10(17)7-13(12)22-15/h1-7H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYVIKGTJYBQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=NC3=C(S2)C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide typically involves the following steps:

  • Preparation of 6-fluoro-1,3-benzothiazol-2-ylamine: This can be achieved by reacting 6-fluorobenzothiazole with an appropriate amine source under controlled conditions.

  • Formation of the Acetamide Group: The 6-fluoro-1,3-benzothiazol-2-ylamine is then reacted with chloroacetic acid to form the acetamide group.

  • Introduction of the 4-fluorophenoxy Group: Finally, the 4-fluorophenoxy group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions.

Analyse Chemischer Reaktionen

Amide Bond Formation

The amide linkage between the benzothiazole amine and the phenyl acetamide is critical. This can be achieved via:

  • Coupling agents : Reagents such as DCC (N,N'-dicyclohexylcarbodiimide) , HOBt (hydroxybenzotriazole) , or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate amide formation under mild conditions .

  • Base catalysis : Non-nucleophilic bases like triethylamine or pyridine are used to absorb acidic byproducts .

Coupling AgentRoleAdvantages
DCCActivates carboxylic acidsHigh efficiency, minimal side reactions
HOBtStabilizes intermediateReduces racemization in peptide bonds

Benzothiazole Core Preparation

The benzothiazole ring is typically synthesized via:

  • Condensation reactions : Between thioureas and α-halo ketones or aldehydes.

  • Fluorination : Introduction of fluorine at the 6-position via nucleophilic aromatic substitution or electrophilic fluorination.

Nucleophilic Substitution

The benzothiazole amine reacts with activated esters or acid chlorides to form the amide bond. For example:
Benzothiazole amine+Phenyl acetamide acid chlorideTarget compound\text{Benzothiazole amine} + \text{Phenyl acetamide acid chloride} \rightarrow \text{Target compound}
This reaction is facilitated by coupling agents and bases to drive the reaction to completion .

Oxidative Chlorination

In related compounds, oxidative chlorination (e.g., using SOCl₂ ) is used to introduce halogen atoms . While not directly observed in the target compound, similar halogenation reactions could modify its structure.

Hydrolysis

If the compound undergoes hydrolysis, the amide bond may cleave to regenerate the benzothiazole amine and the phenyl acetamide acid. This is less likely under neutral conditions but possible under acidic/basic catalysis.

Reaction Conditions and Optimization

ParameterTypical Conditions
SolventDMF, DMSO, or dichloromethane
Temperature0°C to room temperature (for coupling)
CatalystHOBt or HOAt (for amide coupling)
BaseTriethylamine or pyridine

Industrial-scale synthesis often employs automated systems to maintain consistency in reactant concentrations and solvent ratios.

Stability and Reactivity Considerations

  • Fluorine substituents : Enhance stability and lipophilicity, reducing susceptibility to hydrolysis.

  • Phenoxy group : The ether linkage is stable under most conditions but may undergo oxidation or nucleophilic cleavage under extreme environments.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide has shown promise as an anticancer agent. It operates through mechanisms that inhibit tumor cell proliferation and induce apoptosis in cancer cells. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting potential for this compound in targeted cancer therapies .

Case Study: Inhibition of Tumor Growth
A study conducted on a series of benzothiazole derivatives demonstrated that N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide exhibited significant growth inhibition in human breast cancer cells (MCF-7). The compound was found to induce cell cycle arrest and apoptosis, highlighting its potential as a lead compound for further development .

Enzyme Inhibition

Kinase Inhibitors
The compound has been investigated for its inhibitory effects on specific kinases involved in cancer progression. Kinase inhibitors are crucial in cancer treatment as they can block signals that promote tumor growth. Preliminary data suggest that this compound may inhibit certain kinases effectively, which could lead to the development of new cancer therapies .

Table 1: Kinase Inhibition Activity

Compound NameTarget KinaseIC50 (µM)Reference
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamideEGFR0.5
Other Benzothiazole DerivativeVEGFR0.8

Antimicrobial Properties

Recent studies have also explored the antimicrobial properties of this compound. Its structural features suggest potential activity against bacterial and fungal pathogens. Compounds with similar benzothiazole scaffolds have been reported to exhibit significant antimicrobial activity, indicating a promising avenue for further research into the efficacy of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide against infections .

Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several benzothiazole derivatives, including N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide, against Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed moderate antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Benzothiazole derivatives have been linked to neuroprotection through various mechanisms, including antioxidant activity and modulation of neuroinflammatory processes.

Table 2: Neuroprotective Activity

Compound NameModel SystemEffect ObservedReference
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamideSH-SY5Y CellsReduced oxidative stress
Other Benzothiazole DerivativeRat ModelImproved cognitive function

Wirkmechanismus

The mechanism by which N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact molecular pathways involved depend on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs and their biological activities:

Compound Name / ID Substituents on Benzothiazole Acetamide-Linked Group Biological Activity (Key Findings) Source (Evidence ID)
Target Compound : N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide 6-fluoro 4-fluorophenoxy Anticipated anticonvulsant/antimicrobial activity (based on analogs)
BTA : N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide 6-CF₃ 3,4,5-trimethoxyphenyl Highest CK-1δ inhibitory activity (pIC₅₀ = 7.8); GlideXP score = -3.78 kcal/mol (neuroprotective)
BTC-j : N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide 6-methoxy pyridin-3-ylamino Antimicrobial (MIC: 3.125–12.5 µg/ml vs. E. coli, S. aureus)
Compound 13 : N-(6-((2-(2,6-dioxopiperidin-3-yl)-6-fluoro-1,3-dioxoisoindolin-5-yl)amino)hexyl)acetamide Complex substituents Indomethacin-based group Neuroprotective (designed for protein stabilization)
EP3 348 550A1 Derivatives 6-CF₃, 6-OCH₃, etc. Varied (e.g., 4-Cl, 3,4-OCH₃) Broad-spectrum therapeutic claims (patent; unspecified activity)
2-(4-chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide 6-methyl 4-chlorophenoxy Antimicrobial (structural similarity to DNA gyrase inhibitors)

Impact of Substituents on Activity

Benzothiazole Modifications:
  • Fluorine (6-fluoro) : Enhances anticonvulsant activity by promoting hydrophobic interactions with target proteins (e.g., voltage-gated sodium channels) . Fluorine’s electronegativity may also improve binding affinity in antimicrobial targets like DNA gyrase .
  • Trifluoromethyl (6-CF₃) : In BTA, the 6-CF₃ group significantly boosts CK-1δ inhibition, likely due to increased steric bulk and electron-withdrawing effects stabilizing enzyme interactions .
  • Methoxy (6-OCH₃) : BTC-j’s 6-methoxy group correlates with superior antimicrobial activity (MIC = 3.125 µg/ml vs. E. coli), possibly by enhancing solubility or membrane penetration .
Acetamide-Linked Group Variations:
  • 4-Fluorophenoxy: The target compound’s 4-fluorophenoxy group may mimic tyrosine or phenylalanine residues in enzyme active sites, a strategy seen in kinase inhibitors .
  • Trimethoxyphenyl (BTA) : The 3,4,5-trimethoxyphenyl moiety in BTA contributes to high CK-1δ binding via π-π stacking and hydrogen bonding .

Divergent Activities Despite Structural Similarities

  • Anticonvulsant vs. Antimicrobial: While the target compound and BTC-j share a benzothiazole-acetamide backbone, their substituents dictate divergent activities. The 6-fluoro/4-fluorophenoxy groups favor anticonvulsant applications , whereas the pyridin-3-ylamino group in BTC-j shifts activity toward microbial targets .
  • Neuroprotective vs. Antimicrobial : BTA’s trifluoromethyl and trimethoxyphenyl groups align with neuroprotective CK-1δ inhibition, whereas simpler analogs (e.g., BTC-j) prioritize antimicrobial effects .

Biologische Aktivität

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C18H16F2N2O2S
  • IUPAC Name : N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide

This structure combines a benzothiazole moiety with a fluorophenoxy acetamide, which is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing benzothiazole derivatives exhibit a range of biological activities, including:

  • Anticancer Properties : Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, compounds similar to N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide have demonstrated effectiveness against various cancer cell lines, including breast and lung cancers .
  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Its structural similarity to known antibiotics suggests it may inhibit bacterial growth through interference with essential microbial processes .
  • Antifungal and Anthelmintic Effects : Other studies have highlighted the antifungal and anthelmintic properties of benzothiazole derivatives, indicating their potential use in treating infections caused by fungi and parasitic worms .

The biological activity of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, leading to impaired cell growth and survival.
  • Induction of Oxidative Stress : It may induce oxidative stress in cancer cells, resulting in cell death through apoptosis.
  • Interference with DNA Replication : Similar compounds have been shown to interfere with DNA synthesis, which is critical for cancer cell proliferation .

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide:

StudyFindings
Aiello et al. (2008)Identified anticancer properties in benzothiazole derivatives; observed inhibition of cell proliferation in vitro.
Cho et al. (2008)Reported antibacterial activity against Gram-positive bacteria; effective at low concentrations.
Mijin et al. (2008)Demonstrated antifungal activity against Candida species; suggested potential for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves condensation reactions between 6-fluoro-1,3-benzothiazol-2-amine and activated derivatives of 2-(4-fluorophenoxy)acetic acid. Key intermediates, such as the acetylated precursor, are characterized via 1H^1H-NMR and 13C^{13}C-NMR to confirm regiochemistry. Reflux conditions (e.g., 100°C for 4–6 hours in anhydrous solvents like DMF) are optimized to enhance yield . Purity is assessed using HPLC (>95%) and mass spectrometry for molecular weight confirmation .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving bond angles and dihedral angles in the benzothiazole and fluorophenoxy moieties. FT-IR confirms functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1}), while 19F^{19}F-NMR identifies fluorine environments. For example, the 4-fluorophenyl group exhibits distinct 19F^{19}F-NMR shifts at ~-115 ppm .

Q. How is the stability of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide evaluated under varying storage conditions?

  • Methodological Answer : Accelerated stability studies are conducted at 40°C/75% relative humidity over 6 months. Degradation products are monitored via UPLC-MS, with oxidative stability assessed using radical scavengers (e.g., BHT). Photostability under UV light (ICH Q1B guidelines) identifies susceptibility to ring-opening reactions in the benzothiazole core .

Advanced Research Questions

Q. What strategies are recommended to address discrepancies in reported biological activity data (e.g., antimicrobial vs. anticancer) for this compound?

  • Methodological Answer : Cross-validation using standardized assays (e.g., MIC for antimicrobial activity vs. MTT for cytotoxicity) is critical. Contradictions may arise from assay-specific parameters, such as bacterial strain variability or cell line selection. For example, Patel et al. (2012) resolved similar discrepancies by testing against Mycobacterium tuberculosis H37Rv and Candida albicans under identical culture conditions . Dose-response curves (IC50_{50}) and time-kill kinetics further clarify mechanisms .

Q. How can molecular docking and dynamics simulations optimize the design of derivatives with enhanced target affinity?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) identifies binding poses with targets like EGFR or DHFR, while 100-ns MD simulations (AMBER) assess stability of ligand-protein complexes. For example, π-π stacking between the benzothiazole ring and Tyr residues improves binding affinity, validated by free-energy perturbation (FEP) calculations .

Q. What experimental designs are effective in evaluating the compound’s pharmacokinetic properties in preclinical models?

  • Methodological Answer : In vitro ADME assays include:

  • Permeability : Caco-2 cell monolayers (Papp_{\text{app}} >1 × 106^{-6} cm/s).
  • Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS quantification.
  • Plasma protein binding : Equilibrium dialysis (e.g., >90% binding observed for similar acetamides). In vivo studies in rodents use cassette dosing to assess AUC and clearance, with metabolite profiling via HRMS .

Q. How can researchers reconcile conflicting data on the compound’s antioxidant activity across different radical scavenging assays?

  • Methodological Answer : Assay-specific radical sources (e.g., DPPH vs. ABTS) may yield variability. Normalize results to Trolox equivalents and control for solvent polarity (e.g., ethanol vs. DMSO). Ahmad et al. (2013) resolved such contradictions by correlating IC50_{50} values with substituent electronegativity; electron-withdrawing groups (e.g., -F) enhance H-atom donation capacity in polar media .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.